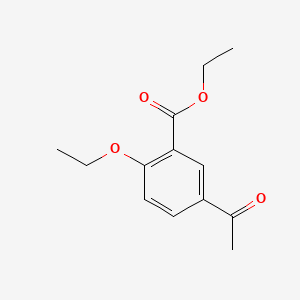

Ethyl 5-acetyl-2-ethoxybenzoate

描述

Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, Ethyl 5-acetyl-2-ethoxybenzoate serves as a versatile intermediate. Its acetyl and ester groups can undergo a variety of chemical transformations. For instance, the ketone of the acetyl group can be reduced, oxidized, or converted to other functional groups, while the ester can be hydrolyzed to a carboxylic acid or reacted with nucleophiles.

A related synthesis, that of 5-Acetyl-2-ethoxybenzoic acid methyl ester, highlights a common synthetic route. This process involves the reaction of 5-acetyl-2-hydroxybenzoic acid methyl ester with iodoethane (B44018) in the presence of anhydrous potassium carbonate. prepchem.com The resulting product is then purified through chromatography. prepchem.com This methodology demonstrates the accessibility of the core structure of these types of compounds for further chemical exploration.

Role in Medicinal Chemistry Research and Development

The structural framework of this compound is a component of various molecules with demonstrated biological activity. The indole (B1671886) moiety, for example, which can be synthesized from related starting materials, is a crucial structural subunit in many natural and synthetic molecules with significant biological activity. nih.gov This has led to considerable interest in the synthesis and application of indole derivatives in drug discovery. nih.gov

Furthermore, derivatives of similar benzoyl esters have been investigated for their potential as antifungal and antibacterial agents. For instance, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed notable inhibition against various fungal strains. researchgate.net The core benzoyl ester structure provides a scaffold that can be modified to interact with specific biological targets.

Overview of Benzoyl Ester Scaffolds in Chemical Research

Benzoyl esters, as a class of compounds, are prevalent in both natural products and synthetic molecules. They are recognized for their diverse biological activities and are often used as a starting point for the development of new therapeutic agents. nih.gov The ester functional group can act as a key interaction point with biological macromolecules.

The synthesis of benzyl (B1604629) esters, a closely related class, can be achieved through various methods, including the esterification of benzylic C-H bonds and palladium-catalyzed C-H acyloxylation. organic-chemistry.org These synthetic strategies offer efficient and atom-economical routes to these valuable scaffolds. organic-chemistry.org The stability and reactivity of the benzyl ester linkage can be fine-tuned, as demonstrated in solid-phase peptide synthesis where a modified benzyl ester resin showed increased stability. rsc.org The versatility of these scaffolds is further highlighted by their use in creating derivatives with a wide range of applications, from antifungal agents to potential enzyme inhibitors. nih.gov

Structure

2D Structure

属性

IUPAC Name |

ethyl 5-acetyl-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLALZDDWWTPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407814 | |

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216143-90-7 | |

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Acetyl 2 Ethoxybenzoate and Its Structural Analogs

Direct Esterification and Etherification Approaches

The most direct synthetic routes to Ethyl 5-acetyl-2-ethoxybenzoate involve the formation of its ester and ether linkages. These transformations, namely esterification and etherification, are fundamental reactions in organic chemistry.

A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis. byjus.comfrancis-press.commasterorganicchemistry.comwikipedia.org This reaction involves the etherification of a phenol (B47542) with an alkyl halide in the presence of a base. In this specific case, the starting material would be Ethyl 5-acetyl-2-hydroxybenzoate. The phenolic hydroxyl group of this precursor is deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, like ethyl iodide or ethyl bromide, in an SN2 reaction to yield the desired ethoxy ether, this compound. masterorganicchemistry.comprepchem.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the nucleophilic substitution. byjus.com

Alternatively, if one were to start from 5-acetyl-2-ethoxybenzoic acid, a direct esterification method such as the Fischer-Speier esterification could be employed. youtube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is driven towards the formation of the ethyl ester by using a large excess of ethanol and/or by removing the water formed during the reaction. youtube.com

Multi-Step Synthesis Pathways from Precursor Molecules

The synthesis of this compound can also be achieved through multi-step pathways, which offer flexibility in the choice of starting materials and allow for the introduction of functional groups in a controlled manner.

Reactions Involving Substituted Phenols and Benzoic Acids

A practical multi-step synthesis can commence from more readily available substituted phenols or benzoic acids. For instance, a synthesis of the closely related analog, mthis compound, has been reported starting from methyl 5-acetyl-2-hydroxybenzoate. prepchem.com This process involves the etherification of the phenolic hydroxyl group with iodoethane (B44018) in the presence of anhydrous potassium carbonate in 2-butanone, heated under reflux. prepchem.com This method can be directly adapted for the synthesis of the ethyl ester by starting with Ethyl 5-acetyl-2-hydroxybenzoate. echemi.com

Another approach could start from 2,4-dihydroxyacetophenone. A regioselective alkylation of the 4-hydroxyl group can be achieved, followed by the esterification of the remaining phenolic hydroxyl group and subsequent functional group manipulations to arrive at the target molecule. nih.gov The regioselectivity of the initial alkylation is a critical step in this pathway. nih.gov

The synthesis can also be envisioned starting from a substituted benzoic acid. For example, 5-acetylsalicylic acid can be a precursor. The synthesis would involve the esterification of the carboxylic acid group with ethanol to form ethyl 5-acetyl-2-hydroxybenzoate, followed by the etherification of the phenolic hydroxyl group as described previously.

A summary of a plausible synthetic route is presented in the table below:

Interactive Data Table: Synthesis of a Close Analog, Mthis compound

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | Methyl 5-acetyl-2-hydroxybenzoate, Iodoethane | Anhydrous Potassium Carbonate, 2-butanone, Reflux | Mthis compound | 89% | prepchem.com |

Transformation of Acetyl and Ethoxy Groups

The acetyl and ethoxy groups on the this compound scaffold can be chemically transformed to generate a variety of analogs. The acetyl group, a ketone, is particularly versatile for chemical modifications. ichem.md

The carbonyl group of the acetyl moiety can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. ichem.md This alcohol can be further subjected to various reactions. Alternatively, the acetyl group can participate in condensation reactions, such as the Claisen-Schmidt reaction with aldehydes, to form chalcone-like structures. ichem.md The methyl group of the acetyl moiety can also be functionalized, for example, through halogenation to form an α-haloketone, which is a versatile intermediate for further synthetic transformations. epa.gov

The ethoxy group, being an ether linkage, is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net This cleavage would regenerate the phenolic hydroxyl group, providing a route to other ether derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can enhance reaction rates and yields. nih.govnih.gov

In the context of synthesizing this compound, ultrasound could be applied to both the esterification and etherification steps. For instance, ultrasound-assisted Williamson ether synthesis has been shown to be an efficient method for preparing ethers, often with reduced reaction times and in the absence of phase-transfer catalysts. nih.gov Similarly, ultrasound has been utilized to promote Fischer esterification reactions. nih.gov While a specific protocol for the ultrasound-assisted synthesis of this compound is not documented, the general principles suggest that this approach could offer a greener alternative to conventional heating methods.

Derivatization Strategies for this compound Analogs

The core structure of this compound can be derivatized to create a library of analogs with potentially diverse properties. The reactive sites for derivatization are primarily the acetyl group and the aromatic ring.

A significant derivatization strategy involves the reaction of the acetyl group with hydrazines to form pyrazole (B372694) derivatives. galchimia.comresearchgate.netnih.govmdpi.com The condensation of the acetophenone (B1666503) moiety with a hydrazine (B178648), followed by cyclization, leads to the formation of a five-membered heterocyclic pyrazole ring. galchimia.comresearchgate.net This reaction can be carried out with various substituted hydrazines to generate a wide array of pyrazole analogs. nih.gov The synthesis of pyrazoles from acetophenones can be efficiently achieved using flow chemistry, which offers advantages in terms of reaction control and scalability. galchimia.com

Synthesis of Benzoyl Ester Derivatives with Varied Substituents

The preparation of benzoyl ester derivatives, such as this compound, typically begins with a suitably substituted benzoic acid or phenol. A common route to the title compound's core structure involves the etherification of a hydroxybenzoate. For instance, the synthesis of the closely related mthis compound is achieved by reacting methyl 5-acetyl-2-hydroxybenzoate (methyl 5-acetylsalicylate) with iodoethane in the presence of a base like potassium carbonate. prepchem.com This Williamson ether synthesis is a fundamental method for introducing the ethoxy group onto the phenolic oxygen. The subsequent esterification of the resulting carboxylic acid to the ethyl ester, or transesterification, would yield the final product.

The general synthesis of substituted benzoyl esters can be approached through several reliable methods. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic approach. Alternatively, activating the carboxylic acid, for example by converting it to an acyl chloride, facilitates reaction with an alcohol. nih.gov This method is particularly useful when dealing with less reactive substrates. The substituents on the phenyl ring can be introduced at different stages of the synthesis, allowing for a wide variety of structural analogs. The introduction of different alkyl or aryl groups on the ester or ether linkages can be readily achieved by selecting the appropriate alcohol or alkylating agent. thieme-connect.de

Research has shown that benzoyl esters of natural products like β-amyrin and lupeol (B1675499) can be synthesized by reacting the parent alcohol with various substituted benzoyl chlorides. researchgate.net This highlights the versatility of using activated benzoic acids to create a library of ester derivatives with diverse substituents on the benzoyl moiety.

Table 1: Selected Methods for the Synthesis of Substituted Benzoyl Esters

| Method | Starting Materials | Reagents & Conditions | Product Type | Ref |

| Williamson Ether Synthesis | Substituted 2-hydroxybenzoate, Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., 2-butanone), Reflux | 2-Alkoxybenzoyl ester | prepchem.com |

| Fischer Esterification | Substituted benzoic acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Reflux | Benzoyl ester | nih.gov |

| Acyl Chloride Method | Substituted benzoic acid, Alcohol | Thionyl chloride (to form acyl chloride), then alcohol | Benzoyl ester | nih.gov |

| N-Acylbenzotriazole Reaction | N-acylbenzotriazole, Dichloromethane | Base (e.g., DMAP or DBU), Acetonitrile/DCM | Benzotriazolyl alkyl ester | nih.govrsc.org |

Introduction of Heterocyclic Moieties (e.g., Thiophenes, Oxadiazoles, Triazoles, Pyrazolones)

The benzoyl ester scaffold is an excellent anchor for the introduction of various heterocyclic rings, leading to compounds with diverse chemical properties. These syntheses often involve multi-step sequences where the benzoyl ester is modified to include a reactive handle for heterocycle formation.

Thiophenes

The synthesis of thiophene-containing compounds can be achieved through various cyclization strategies. organic-chemistry.org One common method involves the reaction of a compound containing an active methylene (B1212753) group with a β-keto ester and elemental sulfur, known as the Gewald reaction. For benzo[b]thiophenes, a prevalent route is the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones. For example, heating α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid or methanesulfonic acid yields substituted 2-arylbenzo[b]thiophenes. google.comgoogle.com These benzothiophenes can then be further functionalized, for instance, by Friedel-Crafts acylation to introduce a benzoyl group, thereby linking the thiophene (B33073) moiety to the core structure. google.com Another modern approach involves aryne reactions with alkynyl sulfides, which provides a one-step route to diverse 3-substituted benzo[b]thiophenes. rsc.org

Table 2: Synthetic Approaches for Thiophene-Containing Benzoyl Derivatives

| Method | Key Intermediates | Reaction Type | Heterocycle Formed | Ref |

| Acid-catalyzed Cyclization | α-(Arylthio)acetophenones | Intramolecular cyclization/rearrangement | Benzo[b]thiophene | google.comgoogle.com |

| Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | Intermolecular [2+2] cycloaddition followed by rearrangement | Benzo[b]thiophene | rsc.org |

| Palladium-catalyzed Coupling | Halogenated thiophenes, Arylboronic acids | Suzuki-Miyaura cross-coupling | Aryl-substituted thiophene |

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic moiety introduced into organic molecules. The most widely used synthetic pathway starts from a benzoic acid or its corresponding ester. nih.govresearchgate.net The ester is first converted into a benzohydrazide (B10538) by reacting it with hydrazine hydrate. nih.gov This key intermediate, the benzohydrazide, can then undergo oxidative cyclization to form the 1,3,4-oxadiazole ring. This cyclization is typically achieved by reacting the hydrazide with a second carboxylic acid derivative (often an acid chloride) to form a diacylhydrazine, which is then dehydrated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net Alternatively, reacting the benzohydrazide with carbon disulfide in the presence of a base can lead to oxadiazole-thiones. researchgate.net

Table 3: General Synthesis of 1,3,4-Oxadiazole Derivatives from Benzoic Esters

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Ref |

| 1 | Benzoyl Ester | Hydrazine hydrate, Ethanol, Reflux | Benzohydrazide | nih.gov |

| 2 | Benzohydrazide | Carboxylic acid, Dehydrating agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.govresearchgate.net |

| 2 (Alternative) | Benzohydrazide | Aromatic aldehydes, Acetic acid | Substituted hydrazone (precursor) | nih.gov |

Triazoles

Both 1,2,3- and 1,2,4-triazole (B32235) rings can be incorporated as structural motifs. The synthesis of 1,2,3-triazoles has been greatly advanced by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an organic azide (B81097) and a terminal alkyne. To incorporate this into a benzoyl ester, one would start with an ester functionalized with either an azide or an alkyne group.

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates like thiosemicarbazides or the reaction of hydrazides with various nitrogen-containing reagents. iiste.org For example, 1,4,5-trisubstituted 1,2,3-triazoles containing an ester group can be prepared through a one-pot, multicomponent reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org Another strategy involves the reaction of a chloro-ester with 1H-1,2,4-triazole to form the corresponding triazole ester derivative. iiste.org

Table 4: Methods for the Introduction of Triazole Moieties

| Triazole Type | Method | Key Reaction | Starting Material Functionalization | Ref |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | [3+2] Cycloaddition | Benzoyl ester with terminal alkyne or azide group | beilstein-journals.org |

| 1,2,4-Triazole | Reaction with Chloro-ester | Nucleophilic substitution | Chloro(aryl)methyl benzoate (B1203000) | iiste.org |

| 1,2,3-Triazole | Multicomponent Reaction | Cycloaddition | Primary amine, 1,3-dicarbonyl compound, tosyl azide | beilstein-journals.org |

Pyrazolones

Pyrazolones (or dihydropyrazol-3-ones) are typically synthesized via the condensation reaction between a β-keto ester and a hydrazine derivative. scielo.brmdpi.com To synthesize a pyrazolone (B3327878) analog of this compound, a β-keto ester derivative of the parent structure would be required. This could be achieved through a Claisen condensation of the acetyl group on the benzoyl ester with a carbonate ester like diethyl carbonate. The resulting β-keto ester can then be cyclized with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol, often under reflux conditions, to yield the desired pyrazolone ring. mdpi.com Modern variations of this reaction utilize microwave irradiation to reduce reaction times and improve yields. scielo.br An alternative route involves the oxidation of pyrazolidones using hydrogen peroxide in an alkaline medium. google.com

Table 5: Common Synthetic Routes to Pyrazolones

| Method | Key Reactants | Conditions | Product | Ref |

| Knorr Pyrazole Synthesis | β-Keto ester, Hydrazine derivative | Ethanol, Reflux or Microwave irradiation | Substituted Pyrazolone | scielo.brmdpi.com |

| One-pot from Esters | Ester, Acetonitrile, Hydrazine | Potassium tert-butoxide, then hydrazine, Reflux | 5-Amino-1H-pyrazole | rsc.org |

| Oxidation | Pyrazolidone | Hydrogen peroxide, Alkali | Pyrazolone | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Acetyl 2 Ethoxybenzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 5-acetyl-2-ethoxybenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The ethoxy and ethyl ester groups will present characteristic quartet and triplet patterns, while the acetyl group will appear as a singlet.

Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) in a solvent like CDCl₃ are as follows:

Aromatic Protons (Ar-H): The proton ortho to the acetyl group is expected to be the most downfield, likely appearing as a doublet of doublets. The other two aromatic protons will also show doublet or doublet of doublets splitting patterns, with chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetyl and ester groups.

Ethoxy Group (-OCH₂CH₃): A quartet corresponding to the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons are anticipated.

Ethyl Ester Group (-COOCH₂CH₃): Similar to the ethoxy group, a quartet for the methylene (-COOCH₂) protons and a triplet for the methyl (-CH₃) protons are expected, but with slightly different chemical shifts due to the proximity of the carbonyl group.

Acetyl Group (-COCH₃): A sharp singlet is predicted for the three equivalent methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogs

| Functional Group | Predicted Shift (ppm) for this compound | Analog Compound | Experimental Shift (ppm) |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | Ethyl 4-methylbenzoate rsc.org | 7.09 (d), 7.80 (d) |

| Ethoxy -OCH₂- | ~4.1 | Ethyl 2-ethoxybenzoate chemicalbook.com | 4.37 (q) |

| Ethoxy -CH₃ | ~1.4 | Ethyl 2-ethoxybenzoate chemicalbook.com | 1.39 (t) |

| Ethyl Ester -OCH₂- | ~4.4 | Ethyl benzoate (B1203000) rsc.org | 4.38 (q) |

| Ethyl Ester -CH₃ | ~1.4 | Ethyl benzoate rsc.org | 1.41 (t) |

| Acetyl -CH₃ | ~2.6 | Methyl 5-acetyl-2-hydroxybenzoate pharmaffiliates.com | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The predicted chemical shifts for the carbon atoms are:

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (165-200 ppm), corresponding to the ester and ketone carbonyls.

Aromatic Carbons: Six signals are anticipated in the aromatic region (110-160 ppm). The carbons attached to the oxygen atoms will be shifted downfield, while the others will have shifts influenced by the substitution pattern.

Ethoxy and Ethyl Ester Carbons: The methylene carbons (-OCH₂-) will appear around 60-70 ppm, and the methyl carbons (-CH₃) will be in the upfield region (around 14-15 ppm).

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected around 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogs

| Functional Group | Predicted Shift (ppm) for this compound | Analog Compound | Experimental Shift (ppm) |

|---|---|---|---|

| Ester C=O | ~165 | Ethyl benzoate nih.gov | 166.5 |

| Ketone C=O | ~197 | Ethyl 4-acetylbenzoate | - |

| Aromatic C | 110 - 160 | Ethyl 4-acetylbenzoate nih.gov | 128.9, 130.2, 133.9, 138.4 |

| Ethoxy -OCH₂- | ~64 | Ethyl 4-ethoxybenzoate nih.gov | 63.6 |

| Ethoxy -CH₃ | ~15 | Ethyl 4-ethoxybenzoate nih.gov | 14.7 |

| Ethyl Ester -OCH₂- | ~61 | Ethyl benzoate nih.gov | 60.9 |

| Ethyl Ester -CH₃ | ~14 | Ethyl benzoate nih.gov | 14.3 |

| Acetyl -CH₃ | ~27 | Ethyl 4-acetylbenzoate nih.gov | 21.3 |

Advanced NMR Techniques for Stereochemical Assignments

For analogs of this compound that may possess stereocenters, advanced NMR techniques are indispensable for determining the relative or absolute configuration. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, aiding in stereochemical assignments. researchgate.net Furthermore, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric differentiation, allowing for the separation of NMR signals of enantiomers and the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₆O₄), the expected exact mass is 236.1049 g/mol . fishersci.be High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the ethoxy group from the ester: [M - OCH₂CH₃]⁺

Loss of the ethyl group from the ester: [M - CH₂CH₃]⁺

Cleavage of the acetyl group: [M - COCH₃]⁺

McLafferty rearrangement involving the ester or acetyl group.

Analysis of analogs such as Ethyl 4-acetylbenzoate shows characteristic peaks corresponding to the loss of the ethyl group and the acetyl group. nih.govspectrabase.com

Table 3: Predicted and Known Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragments (m/z) |

|---|---|---|---|

| This compound | C₁₃H₁₆O₄ | 236.27 fishersci.be | Predicted: 207, 191, 163 |

| Ethyl 4-acetylbenzoate nih.gov | C₁₁H₁₂O₃ | 192.21 | 177, 147, 43 |

| Ethyl benzoate nih.gov | C₉H₁₀O₂ | 150.17 | 122, 105, 77 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

C=O Stretching: Two strong bands are predicted in the region of 1680-1750 cm⁻¹. The ester carbonyl will likely absorb at a higher frequency (around 1720 cm⁻¹) compared to the ketone carbonyl (around 1680 cm⁻¹), which is conjugated with the aromatic ring.

C-O Stretching: Strong bands corresponding to the ester and ether C-O bonds are expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed around 2850-3000 cm⁻¹, while aromatic C-H stretching will appear above 3000 cm⁻¹.

FT-IR data for related compounds like ethyl 4-ethoxybenzoate confirms the presence of strong C=O and C-O stretching bands in the expected regions. nist.gov

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Analog Compound (FT-IR data) |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Ethylene/N-acetyl-O-(dec-9-enyl)-L-tyrosine ethyl ester copolymer researchgate.net |

| Aliphatic C-H Stretch | 2850-3000 | Ethylene homopolymer researchgate.net |

| Ester C=O Stretch | ~1720 | Ethyl benzoate nist.gov |

| Ketone C=O Stretch | ~1680 | - |

| Aromatic C=C Stretch | 1450-1600 | Ethyl benzoate nist.gov |

| C-O Stretch | 1000-1300 | Ethyl 4-ethoxybenzoate nist.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the substituted benzene ring, a chromophore, will result in characteristic absorptions in the UV region.

The exact position of the absorption maxima (λ_max) will be influenced by the substituents on the benzene ring. The electron-donating ethoxy group and the electron-withdrawing acetyl and ester groups will affect the energy of the electronic transitions. Based on similar aromatic ketones and esters, strong absorptions are expected in the 200-400 nm range. For instance, ethyl benzoate exhibits absorption maxima around 230 nm and 274 nm. nist.gov The extended conjugation in this compound due to the acetyl group is likely to cause a bathochromic (red) shift in the absorption bands compared to simpler benzoates.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Compound | Predicted λ_max (nm) | Analog Compound | Experimental λ_max (nm) |

|---|---|---|---|

| This compound | 240-290 | Ethyl benzoate nist.gov | 230, 274 |

| - | - | A perylene (B46583) red dye analog researchgate.net | Shows blue shift upon substitution |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

The packing of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the presence of carbonyl, ether, and ester functional groups suggests the potential for various non-covalent interactions that dictate the supramolecular architecture.

Studies on analogous compounds, such as ethyl 2,6-dimethoxybenzoate, reveal that benzoate derivatives can crystallize with more than one molecule in the asymmetric unit, adopting similar yet distinct conformations. mdpi.com The crystal structure of ethyl 2,6-dimethoxybenzoate, for instance, is stabilized by a network of intermolecular interactions. The analysis of Hirshfeld surfaces for related molecules has shown that contacts such as C-H···O and C-H···π are significant in stabilizing the crystal lattice. mdpi.comeurjchem.com For this compound, the acetyl and ethoxy groups are likely to participate in weak hydrogen bonding with aromatic and aliphatic C-H groups of adjacent molecules. The aromatic ring itself can engage in π-π stacking or C-H···π interactions, further contributing to the stability of the crystal packing.

The potential intermolecular interactions for this compound are summarized in the table below, based on the functional groups present and findings from analogous structures.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| C-H···O Hydrogen Bonds | Acetyl C=O, Ester C=O, Ethoxy Oxygen | Directional interactions that contribute significantly to the formation of specific supramolecular synthons. |

| π-π Stacking | Benzene Ring | Non-directional interactions that promote efficient packing of aromatic systems. |

| C-H···π Interactions | Aromatic C-H with Benzene Ring of adjacent molecule | Weaker interactions that contribute to the overall stabilization of the crystal lattice. |

| van der Waals Forces | Entire Molecule | Non-specific attractive forces that play a crucial role in the overall cohesion of the crystal. |

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular steric and electronic effects, as well as the intermolecular forces within the crystal lattice. For this compound, the key conformational features are the torsion angles associated with the ester and ethoxy groups relative to the benzene ring, and the orientation of the acetyl group.

Theoretical and experimental studies on substituted phenylbenzoates and related structures have demonstrated the flexibility of ester and ether linkages. tandfonline.comresearchgate.net For example, the torsion angle of the C(=O)-O-C-C bridge in phenacyl benzoates can vary significantly, leading to different molecular shapes. researchgate.net In the case of this compound, the ethoxy and ethyl ester groups can adopt various orientations. The planarity of the ester group with the benzene ring is a critical factor, influenced by the steric hindrance from the ortho-ethoxy group.

A study on ethyl 2,6-dimethoxybenzoate, an analog with two methoxy (B1213986) groups, provides valuable insight. mdpi.com This compound crystallizes with two molecules in the asymmetric unit, both adopting similar conformations. mdpi.com This suggests that for this compound, there might be a preferred low-energy conformation in the solid state, although the presence of polymorphism, where different crystal structures of the same compound exist, cannot be ruled out.

The table below presents key crystallographic data for an analog, ethyl 2,6-dimethoxybenzoate, which can serve as a reference for what might be expected for this compound.

| Compound | Formula | Crystal System | Space Group | Z | Reference |

| Ethyl 2,6-dimethoxybenzoate | C₁₁H₁₄O₄ | Triclinic | P-1 | 4 | mdpi.com |

The conformational flexibility of benzoate derivatives is a well-documented phenomenon. tandfonline.comresearchgate.net The final conformation adopted in the crystalline state is a compromise between the molecule's intrinsic conformational preferences and the optimization of intermolecular interactions to achieve a stable crystal packing arrangement.

Structure Activity Relationship Sar Studies of Ethyl 5 Acetyl 2 Ethoxybenzoate Derivatives in Biological Contexts

Investigation of Modulatory Activity on Biological Targets

The core scaffold of ethyl 5-acetyl-2-ethoxybenzoate presents multiple sites for chemical modification, including the acetyl group, the ethoxy group, and the benzoate (B1203000) ester. Alterations at these positions have been shown to significantly impact the compound's interaction with biological macromolecules.

Potentiation Mechanisms at Receptor Subtypes (e.g., NMDA Receptors)

While direct studies on this compound derivatives and their activity at N-methyl-D-aspartate (NMDA) receptors are not extensively documented, research on structurally related compounds offers valuable insights into potential potentiation mechanisms. For instance, studies on 6,7-benzomorphan derivatives have demonstrated that specific stereochemistry and the placement of hydroxyl and methoxy (B1213986) groups are critical for affinity to the NMDA receptor-channel complex. Shifting a hydroxyl group on the aromatic ring was found to significantly increase affinity for the NMDA receptor while reducing off-target effects. nih.govresearchgate.net

Furthermore, investigations into 1-substituted tetrahydro-3-benzazepines revealed that a one-atomic spacer between the core ring system and a phenyl substituent is favorable for high NMDA receptor binding affinity. nih.gov A conformationally restricted acetanilide (B955) substituent at this position yielded the highest affinity. nih.gov These findings suggest that introducing hydroxyl groups or specific substituted aromatic rings onto the this compound scaffold could be a promising strategy for developing novel NMDA receptor modulators. The ethyl ester and acetyl groups could also be modified to explore interactions with different pockets within the receptor complex.

Enzyme Inhibition Profiles (e.g., Tyrosinase, COX-1)

The potential of this compound derivatives as enzyme inhibitors has been a significant area of investigation, with a particular focus on tyrosinase and cyclooxygenase-1 (COX-1).

Tyrosinase Inhibition:

Benzoate derivatives are recognized as a class of compounds that can act as specific tyrosinase inhibitors by reversibly binding to the enzyme and reducing its catalytic capacity. nih.gov The presence of phenolic and polyphenolic structures is often associated with competitive inhibition of tyrosinase, as these moieties can mimic the enzyme's natural substrates. nih.gov Research on kojic acid derivatives has shown that the presence of free hydroxyl groups enhances inhibitory potency. nih.gov This suggests that derivatives of this compound featuring hydroxylated aromatic rings could exhibit significant tyrosinase inhibitory activity. The acetyl group at the 5-position could also play a role in binding to the enzyme's active site.

Cyclooxygenase-1 (COX-1) Inhibition:

The inhibition of COX-1 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Studies on various heterocyclic compounds have identified key structural features for selective COX-1 inhibition. For example, in a series of pyrazolobenzotriazinone derivatives, specific substitutions led to good COX-1/COX-2 selectivity. capes.gov.br Similarly, research on substituted cyclic imides identified compounds with potent COX-2 inhibitory activity and high selectivity. capes.gov.br For derivatives of this compound, modifications of the acetyl and ethoxy groups, as well as the introduction of different substituents on the phenyl ring, could be explored to optimize interactions with the COX-1 active site. The nature and position of these substituents would likely influence the binding affinity and selectivity over the COX-2 isoform. nih.govnih.gov

Mechanistic Insights into Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antibacterial and antifungal properties. researchgate.net The antimicrobial efficacy of these compounds is often linked to their ability to disrupt cellular membranes and interfere with essential metabolic processes.

Antibacterial Efficacy Studies

Studies on 2-(phenylthio)-ethyl benzoate derivatives have demonstrated their potential as antibacterial agents. researchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov The lipophilicity and electronic properties of the substituents on the benzoate ring appear to play a crucial role in their antibacterial potency. Ethyl acetate (B1210297) extracts of certain plants have also shown notable antibacterial activities, particularly against Gram-positive microbes. nih.gov This suggests that the ethyl ester moiety in this compound could contribute favorably to its antimicrobial profile.

Below is a table summarizing the antibacterial activity of selected benzoate derivatives.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

| 2-(phenylthio)-ethyl benzoate derivative 2a | Staphylococcus aureus | 3.125 mg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate derivative 2b | Staphylococcus aureus | 3.125 mg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate derivative 2d | Staphylococcus aureus | 3.125 mg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate derivative A8 | Pseudomonas aeruginosa | 2 mg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate derivative A8 | Klebsiella pneumonia | 2 mg/ml | researchgate.net |

This table is for illustrative purposes and includes data for structurally related compounds.

Antifungal Efficacy Studies

The antifungal potential of ethyl benzoate derivatives has also been investigated. The aforementioned study on 2-(phenylthio)-ethyl benzoate derivatives also revealed antifungal activity against Candida albicans. researchgate.net One particular derivative, compound 2a, showed a Minimum Inhibitory Concentration (MIC) comparable to the standard antifungal drug fluconazole. researchgate.net The mechanism of action is thought to involve the disruption of the fungal cell membrane, a common mode of action for many antifungal agents. The structure of the substituent on the benzoate ring is a key determinant of the antifungal efficacy.

The following table presents the antifungal activity of a selected benzoate derivative.

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

| 2-(phenylthio)-ethyl benzoate derivative 2a | Candida albicans | 1.56 mg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate derivative A8 | Candida albicans | 2 mg/ml | researchgate.net |

This table is for illustrative purposes and includes data for structurally related compounds.

Future Directions and Research Opportunities in Ethyl 5 Acetyl 2 Ethoxybenzoate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of aromatic ketones and their derivatives is a cornerstone of industrial and pharmaceutical chemistry. Future research concerning Ethyl 5-acetyl-2-ethoxybenzoate is likely to focus on the development of more sustainable and efficient synthetic methodologies, moving away from traditional Friedel-Crafts acylation which often involves harsh conditions and hazardous reagents. acs.orgcardiff.ac.ukacs.org

Green chemistry principles are expected to be a major driver in this area. chemistryviews.orgyoutube.com Research could explore the use of solid acid catalysts, such as zeolites, which offer the advantages of reusability and high regioselectivity, potentially leading to higher yields of the desired para-acetylated product. cardiff.ac.uk Another promising avenue is the use of photocatalytic processes, which can enable C-H activation under milder conditions, using air as a green oxidant and water as a solvent. chemistryviews.org The development of one-pot syntheses, where multiple reaction steps are combined without isolating intermediates, could also significantly improve the efficiency and environmental footprint of producing this compound and its derivatives. sciencedaily.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Solid Acid Catalysis | Reusable catalyst, high selectivity, reduced waste. | Screening of various zeolites and other solid acids for optimal activity and selectivity in the acylation of ethoxybenzoates. |

| Photocatalysis | Use of visible light, mild reaction conditions, environmentally benign oxidant (air). | Development of efficient photocatalytic systems for the selective C-H acetylation of the benzoate (B1203000) ring. |

| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste, lower costs. | Designing a sequential reaction cascade for the synthesis of this compound from simpler precursors in a single reaction vessel. |

| Deep Eutectic Solvents (DES) | Acts as both catalyst and solvent, non-volatile, high catalytic activity, simplified workup. google.com | Investigating the use of DES, such as ZnCl2/ChCl, as a green medium for the Friedel-Crafts acylation to produce the target compound. google.com |

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering deep insights into molecular properties and interactions, thereby accelerating the design of new molecules with desired functions. For this compound, future research will likely leverage these in silico techniques for a variety of predictive purposes.

Molecular docking studies, for instance, could be employed to predict the binding affinity of this compound and its derivatives to the active sites of various enzymes or receptors. nih.govnih.govresearchgate.net This approach is foundational in drug discovery and could help identify potential biological targets for this compound, perhaps as an inhibitor for enzymes like acetylcholinesterase or carbonic anhydrase, similar to other benzoic acid derivatives. sci-hub.senih.gov Furthermore, quantum chemical calculations could be used to understand the electronic structure and reactivity of the molecule, guiding the design of new derivatives with enhanced biological activity or material properties. nih.gov

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of potential therapeutic applications; rational design of more potent and selective derivatives. |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity descriptors, and spectroscopic data. nih.gov | Understanding the structure-activity relationship; predicting reaction outcomes for novel synthetic pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments (e.g., in solution, bound to a protein). | Insight into the stability of ligand-protein complexes and the mechanism of action at a molecular level. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. | Predictive screening of virtual libraries of derivatives to identify promising candidates for synthesis and testing. |

Development of Targeted Biological Probes and Chemical Tools

Small-molecule chemical probes are essential for dissecting complex biological processes. nih.govacs.org Given that benzoic acid derivatives have been shown to possess a range of biological activities, including antimicrobial and enzyme-inhibiting properties, there is a significant opportunity to develop this compound into a targeted biological probe. mdpi.comijarsct.co.innih.gov

Future research could focus on modifying the structure of this compound to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These modifications would allow for the visualization and tracking of the molecule within cells, as well as the identification of its binding partners through techniques like affinity purification-mass spectrometry. The acetyl and ethoxy groups on the benzene (B151609) ring provide handles for further chemical derivatization, enabling the creation of a library of probes with varying properties to investigate specific biological questions. For example, derivatives could be designed to target specific esterases within pathogenic bacteria like Mycobacterium tuberculosis, leveraging the ester functional group for selective activation. nih.gov

| Probe Type | Structural Modification | Research Application |

| Fluorescent Probe | Conjugation with a fluorophore. | Real-time imaging of the molecule's distribution and localization within living cells. |

| Affinity-Based Probe | Incorporation of a biotin tag or a photoreactive group. | Identification of protein binding partners and elucidation of the mechanism of action. |

| Activatable Probe | Design of a derivative that becomes fluorescent or bioactive upon interaction with a specific enzyme (e.g., an esterase). | Selective detection and imaging of enzyme activity in complex biological systems. |

Integration with Materials Science for Novel Functional Applications

The unique chemical structure of this compound, featuring both an ester and a ketone functional group on an aromatic ring, makes it an interesting candidate for integration into materials science. Benzoate esters are known to be effective plasticizers for polymers like polyvinyl chloride (PVC), and the specific substitution pattern of this compound could impart unique properties. google.com

A significant future direction lies in the use of this compound or its derivatives as monomers for the synthesis of novel functional polymers. For example, the ester and ketone functionalities could be chemically modified to create cross-linking sites or to attach other functional moieties. Research into the development of polyesters or other copolymers incorporating this molecule could lead to materials with tailored thermal, mechanical, or optical properties. There is also potential for its use in the surface modification of materials, where the benzoate structure could enhance the compatibility of different components in a composite material, similar to how benzoate-modified superplasticizers improve the performance of cement. researchgate.nettandfonline.com

| Material Application | Role of this compound | Potential Properties and Functionalities |

| Polymer Additive | As a plasticizer or compatibilizer. | Improved flexibility and processing of polymers; enhanced interfacial adhesion in composite materials. |

| Monomer for Polymerization | As a building block for novel polyesters or other copolymers. | Creation of materials with specific refractive indices, thermal stability, or biodegradability. nih.govacs.org |

| Surface Modification Agent | For coating or grafting onto surfaces. | Altering the surface energy, hydrophobicity, or biocompatibility of materials. |

| Component of Liquid Crystals | As a core mesogenic unit. | The rigid aromatic structure suggests potential for use in liquid crystal displays, although this would require significant molecular engineering. |

常见问题

Basic Research Questions

Q. How is Ethyl 5-acetyl-2-ethoxybenzoate structurally characterized in academic research?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to identify functional groups (e.g., acetyl, ethoxy, ester) and confirm substitution patterns. FT-IR validates carbonyl (C=O) stretches (~1700–1750 cm). Mass spectrometry (MS) confirms molecular weight (236.26 g/mol, ) via molecular ion peaks .

- Physical Properties : Measure density (1.094 g/cm), boiling point (362.7°C), and vapor pressure (1.89E-05 mmHg at 25°C) using standardized techniques .

Q. What are the recommended storage and handling protocols for this compound?

- Methodology :

- Storage : Keep in tightly sealed containers under dry, ventilated conditions (-20°C for long-term stability). Avoid exposure to moisture and static discharge .

- Safety : Use nitrile gloves, safety goggles, and lab coats. Employ fume hoods to minimize inhalation risks. For spills, use dry sand or alcohol-resistant foam .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Esterification : React 5-acetyl-2-ethoxybenzoic acid with ethanol under acid catalysis (e.g., HSO) via Fischer esterification. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Data Collection : Grow single crystals via slow evaporation (e.g., ethanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure solution. Address challenges like thermal motion in the ethoxy group or disorder in the acetyl moiety. Validate with R-factor (<0.05) and residual electron density maps .

Q. What analytical strategies address discrepancies in purity assessments of this compound?

- Methodology :

- Cross-Validation : Compare GC-MS (volatile impurities) with -NMR integration (non-deuterated solvents). Use Karl Fischer titration for moisture quantification.

- Statistical Analysis : Apply ANOVA to batch-specific purity data (e.g., from certificates of analysis) to identify systematic errors .

Q. How does the electronic environment of the acetyl group influence the compound’s reactivity in nucleophilic acyl substitutions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distributions and predict reactive sites.

- Experimental Validation : React with nucleophiles (e.g., Grignard reagents) under anhydrous conditions. Monitor regioselectivity via LC-MS and -NMR .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines). Assess degradation via UPLC-MS for hydrolysis products (e.g., free benzoic acid).

- Kinetic Analysis : Derive rate constants (k) for ester hydrolysis using pseudo-first-order kinetics. Plot Arrhenius curves to predict shelf life .

Key Notes

- Safety Compliance : Follow GHS protocols for handling esters and ketones. Prioritize fume hoods and PPE .

- Structural Refinement : SHELX software is critical for resolving crystallographic ambiguities but requires expertise in handling disordered moieties .

- Purity Standards : Batch-specific certificates of analysis (e.g., ≥98% purity) are mandatory for reproducibility in synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。